2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and an organohalide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide: Similar structure but with an amide group instead of a sulfonamide group, which can influence its chemical and biological properties.
Uniqueness
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s reactivity. The combination of the cyclopropyl group and the sulfonamide moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-14-3-1-2-4-15(14)21(19,20)18-9-11-7-13(10-17-8-11)12-5-6-12/h1-4,7-8,10,12,18H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUQQWNXKPPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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